Ald-CH2-PEG2-Azide

Description

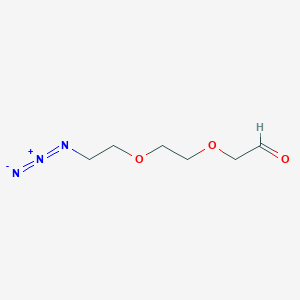

Ald-CH2-PEG2-Azide is a bifunctional polyethylene glycol (PEG) derivative containing an aldehyde (-CHO) and an azide (-N₃) group, connected by a short PEG spacer (two ethylene glycol units). This compound is widely utilized in bioconjugation, drug delivery, and bioimaging due to its dual reactivity:

- Aldehyde group: Reacts with amine (-NH₂) groups under mild conditions to form stable Schiff bases, which can be further reduced to secondary amine linkages .

- Azide group: Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling "click chemistry" for precise molecular assembly .

Key physicochemical properties include a molecular weight of 173.17 g/mol and purity ≥95% . Its short PEG chain (PEG2) balances hydrophilicity and steric flexibility, making it ideal for applications requiring small molecular footprints, such as nanomaterial synthesis and targeted drug conjugates .

Properties

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h2H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEKEINAGFAPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

This two-step process involves:

Stepwise Procedure

-

Mesylation :

-

Azide Substitution :

Purification and Characterization

-

Purification : Silica gel chromatography (0–5% methanol in DCM gradient) removes unreacted NaN₃ and byproducts.

-

Characterization :

Tosylation-Azide Displacement Approach

Reaction Design

Tosylation with p-toluenesulfonyl chloride (TsCl) offers a milder alternative to mesylation, particularly for heat-sensitive intermediates.

Synthetic Steps

-

Tosylation :

-

Azide Substitution :

Analytical Data

Direct Aldehyde-Azide Conjugation

Protocol

-

Acetal Formation :

-

Deprotection :

Quality Control

-

Purity : ≥95% (HPLC, C18 column, acetonitrile/water).

Comparative Analysis of Methods

Mesylation offers superior yields and scalability but requires stringent temperature control. Tosylation is gentler but time-intensive. Direct conjugation simplifies aldehyde incorporation but risks over-oxidation.

Industrial-Scale Synthesis Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

Ald-CH2-PEG2-Azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts (CuAAC) or through strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN.

Condensation Reactions: The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form imines, which can be further reduced to form stable amine linkages.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.

Sodium Azide:

Amines and Hydrazides: React with the aldehyde group to form imines or hydrazones.

Major Products Formed

Triazoles: Formed from the reaction of azides with alkynes.

Imines and Hydrazones: Formed from the reaction of aldehydes with amines and hydrazides.

Scientific Research Applications

Key Applications

1. Drug Development

- Targeted Drug Delivery : Ald-CH2-PEG2-Azide facilitates the creation of drug delivery systems that can target specific tissues or cells, enhancing therapeutic efficacy. The PEG component provides biocompatibility and extends circulation time in the bloodstream, improving pharmacokinetics .

- Antibody-Drug Conjugates (ADCs) : The compound is instrumental in developing ADCs, which combine antibodies with drugs to selectively deliver cytotoxic agents to cancer cells. This targeted approach minimizes side effects associated with conventional chemotherapy.

2. Bioconjugation and Click Chemistry

- Synthesis of Complex Molecules : this compound is extensively used in click chemistry to form stable triazole linkages with alkynes. This reaction is crucial for synthesizing various biomolecules and conjugates .

- Labeling and Crosslinking : The azide group allows for the labeling of biomolecules such as proteins and peptides, enabling researchers to study interactions and dynamics within biological systems .

3. Diagnostic Agents and Imaging Probes

- Development of Imaging Agents : The compound can be conjugated with imaging agents to create probes for diagnostic purposes. This application is vital in tracking biological processes and disease progression through imaging techniques .

Case Studies

- Targeted Drug Delivery Systems : A study demonstrated that using this compound in ADCs significantly increased the therapeutic index in preclinical models of cancer by enhancing drug accumulation at tumor sites while reducing systemic exposure .

- Imaging Probes Development : Research highlighted the use of this compound conjugated with fluorescent dyes for real-time imaging of cellular processes, showcasing its utility in tracking drug delivery and cellular uptake mechanisms .

- Bioconjugation Techniques : A recent publication detailed the successful application of this compound in synthesizing protein conjugates via click chemistry, leading to enhanced stability and functionality of therapeutic proteins .

Mechanism of Action

The mechanism of action of Ald-CH2-PEG2-Azide involves its functional groups:

Azide Group: Participates in Click Chemistry reactions, forming stable triazole linkages with alkynes.

Aldehyde Group: Reacts with amines and hydrazides to form imines or hydrazones, which can be further reduced to stable amine linkages.

These reactions enable the compound to label, crosslink, and modify biomolecules, enhancing their properties and functionalities.

Comparison with Similar Compounds

Key Insights:

PEG Chain Length: Shorter chains (PEG1-2) offer minimal steric hindrance, enhancing reaction kinetics in click chemistry and aldehyde-amine coupling . Longer chains (PEG3-5) improve aqueous solubility, reduce immunogenicity, and extend plasma half-life in drug delivery systems .

Functional Group Synergy: this compound’s compact structure is optimal for applications requiring rapid conjugation without compromising target binding (e.g., fluorescent probes ). Ald-CH2-PEG5-Azide’s extended PEG chain is preferred for nanoparticle surface modification, where enhanced hydration prevents aggregation .

Reaction Efficiency: this compound demonstrates higher reaction yields in aldehyde-mediated couplings due to reduced steric bulk compared to PEG3-5 analogs .

Q & A

Q. How should Ald-CH2-PEG2-Azide be stored and handled to ensure stability during experiments?

this compound contains an aldehyde-reactive group (Ald-CH2) and an azide, both of which are sensitive to moisture and temperature. For short-term use (<1 week), store at 4°C in a desiccated environment. For longer storage, aliquot and freeze at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles. Always confirm reactivity via a small-scale conjugation test before critical experiments .

Q. What are the primary applications of this compound in bioconjugation workflows?

The compound enables orthogonal conjugation strategies:

- Aldehyde/Ketone Targeting : The Ald-CH2 group reacts with carbonyl groups (e.g., glycoproteins, oxidized carbohydrates) to form stable oxime linkages under mild acidic conditions (pH 4–6).

- Click Chemistry : The azide group facilitates copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with alkynes, forming triazole linkages for labeling or crosslinking. Use a two-step protocol for dual labeling: first react the aldehyde, then perform CuAAC after buffer exchange to remove competing reagents .

Q. How can researchers verify successful conjugation of this compound to target molecules?

Analytical methods include:

- UV-Vis Spectroscopy : Detect azide (λ ~260 nm) or triazole (λ ~290 nm post-click).

- MALDI-TOF/MS : Compare molecular weight shifts pre- and post-conjugation.

- Fluorescence Quenching Assays : Use alkyne-functionalized fluorophores (e.g., TAMRA-alkyne) to confirm click reactivity. Include negative controls (e.g., omission of copper catalyst) to rule out non-specific binding .

Advanced Research Questions

Q. How can conflicting data on reaction yields between this compound and aldehyde-containing substrates be resolved?

Contradictions often arise from:

- Substrate Accessibility : Steric hindrance in large biomolecules (e.g., antibodies) may limit aldehyde access. Optimize reaction time (12–24 hrs) and use chaotropic agents (e.g., 0.1% SDS) to improve exposure.

- pH Sensitivity : Oxime formation is pH-dependent. Test buffers across pH 4–6 and monitor kinetics via HPLC.

- Competing Reactions : Trace amines in buffers can react with aldehydes. Use freshly prepared buffers with 1–5 mM aniline as a catalyst to accelerate oxime ligation .

Q. What experimental design considerations are critical for using this compound in multi-step bioconjugation workflows?

Key factors include:

- Order of Reactions : Prioritize aldehyde ligation before click chemistry to avoid copper-induced oxidation of sensitive groups.

- Buffer Compatibility : Remove reductants (e.g., DTT) before CuAAC, as they inhibit copper catalysts. Use tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize Cu(I).

- Stoichiometry : Optimize molar ratios (e.g., 1:3 this compound:substrate) to balance conjugation efficiency and cost. Validate via SDS-PAGE or size-exclusion chromatography .

Q. How should researchers address variability in azide-alkyne cycloaddition efficiency when using this compound?

Variability often stems from:

- Catalyst Purity : Use freshly prepared CuSO4/sodium ascorbate. Filter-sterilize solutions to remove particulates.

- Oxygen Sensitivity : Conduct reactions under nitrogen to prevent Cu(II) oxidation.

- Alkyne Substrate Stability : Terminal alkynes (e.g., DBCO) are prone to dimerization. Use stabilized derivatives (e.g., BCN-alkyne) or perform reactions at 4°C. Quantify efficiency via HPLC peak integration or fluorescence intensity normalization against a standard curve .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound-based drug delivery studies?

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to estimate EC50 and cooperativity.

- Error Propagation : Account for uncertainties in conjugation efficiency and ligand density using Monte Carlo simulations.

- ANOVA with Post Hoc Tests : Compare multiple formulations (e.g., PEG2 vs. PEG4 spacers) for significant differences in cellular uptake or cytotoxicity. Report confidence intervals and effect sizes to enhance reproducibility .

Data Interpretation and Reporting Guidelines

- Contradictory Results : Use Bland-Altman plots or Deming regression to assess systematic biases between assays. Replicate experiments across independent batches of the compound .

- Ethical Reporting : Disclose lot numbers, storage conditions, and any modifications to vendor protocols. Follow COPE guidelines for data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.